![molecular formula C18H15N3O4 B2802732 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1170214-13-7](/img/structure/B2802732.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N2O3. It features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a pyridine group. The unique arrangement of these functional groups contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives reported IC50 values for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, demonstrating significant cytotoxicity with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . The mechanism of action was explored through various assays including EGFR inhibition and apoptosis assessment.
The proposed mechanisms include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicated that the compound could activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Isoxazole : The initial step includes the reaction between hydroxylamine hydrochloride and appropriate aldehydes.
- Coupling with Pyridine Derivative : Following the formation of the isoxazole ring, it is coupled with a pyridine derivative through acetamide linkage.
- Purification : The final product is purified using techniques such as column chromatography.
Data Summary
Biological Activity | IC50 Values (µM) | Cell Lines | Reference |
---|---|---|---|
Anticancer | 2.38 | HepG2 | |
Anticancer | 1.54 | HCT116 | |
Anticancer | 4.52 | MCF7 |
Case Studies
A notable case study involved the evaluation of similar compounds for their anticancer properties, where derivatives containing benzo[d][1,3]dioxole showed promising results against multiple cancer cell lines while exhibiting low toxicity towards normal cells .
Wissenschaftliche Forschungsanwendungen
The biological activity of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has been investigated for several applications:
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The interaction of the benzo[d][1,3]dioxole and isoxazole moieties with specific receptors suggests potential as a therapeutic agent against various cancer types.
Case Study Example:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human tumor cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural elements allow it to interact with bacterial enzymes or cell membranes, potentially leading to effective antimicrobial agents.
Case Study Example:
A series of derivatives were tested against various bacterial strains, showing promising results in terms of efficacy and selectivity compared to existing antibiotics .
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes relevant to cancer or microbial growth.
- Receptor Modulation: It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
Synthesis and Production
The synthesis of this compound typically involves multiple synthetic steps starting from benzo[d][1,3]dioxole and isoxazole intermediates. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high purity and yield.
Table: Synthetic Routes Overview
Step | Description |
---|---|
1 | Synthesis of benzo[d][1,3]dioxole intermediate |
2 | Formation of isoxazole ring |
3 | Coupling reaction with pyridine derivative |
4 | Purification and characterization |
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-12-3-5-19-6-4-12)9-14-8-16(25-21-14)13-1-2-15-17(7-13)24-11-23-15/h1-8H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKXAWTJUEIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.